molecular formula C12H17ClN2O B13534959 1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine CAS No. 523980-66-7

1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine

Cat. No.: B13534959
CAS No.: 523980-66-7
M. Wt: 240.73 g/mol
InChI Key: VERCCTQXLVJXLR-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-chloro-4-methoxyphenyl group attached to the piperazine ring, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both the 3-chloro and 4-methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

523980-66-7

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

VERCCTQXLVJXLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)Cl

Origin of Product

United States

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